Superior Anticonvulsant Potency of Nirvanol vs. Mephenytoin in Murine MES Seizure Model at Early Time Points
Nirvanol exhibits significantly greater anticonvulsant potency than its parent prodrug mephenytoin in the maximal electroshock (MES) seizure test in mice at the 30-minute post-administration time point. The MES ED₅₀ for nirvanol was 23 mg/kg, compared to 42 mg/kg for mephenytoin following intraperitoneal administration [1]. At the 2-hour time point, the ED₅₀ values converge to 30 mg/kg for nirvanol and 35 mg/kg for mephenytoin, reflecting the metabolic conversion kinetics where brain nirvanol concentrations rise from 8.1 µg/g at 30 minutes to 18.2 µg/g at 2 hours while mephenytoin brain levels decline from 19.2 µg/g to 5.8 µg/g [2].
| Evidence Dimension | Anticonvulsant potency (MES ED₅₀, mg/kg i.p.) |
|---|---|
| Target Compound Data | 23 mg/kg (30 min); 30 mg/kg (2 hr) |
| Comparator Or Baseline | Mephenytoin: 42 mg/kg (30 min); 35 mg/kg (2 hr) |
| Quantified Difference | 1.83-fold higher potency (45% lower ED₅₀) at 30 min; comparable at 2 hr |
| Conditions | Maximal electroshock seizure (MES) test; Swiss mice; intraperitoneal administration; measurement at 30 min and 2 hr post-dose |
Why This Matters
For acute anticonvulsant screening protocols requiring early time point efficacy readouts, nirvanol provides nearly twofold greater potency than mephenytoin, enabling lower dosing requirements and potentially reduced systemic exposure.
- [1] Kupferberg HJ, Yonekawa W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. PMID: 234831. View Source
- [2] Kupferberg HJ, Yonekawa W. Drug Metab Dispos. 1975;3(1):26-9. View Source
